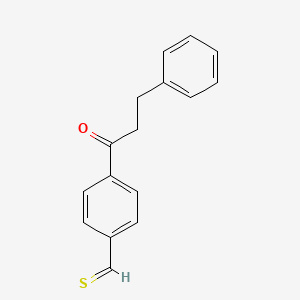
4-(3-Phenylpropanoyl)thiobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Phenylpropanoyl)thiobenzaldehyde is an organic compound that belongs to the class of thioaldehydes Thioaldehydes are sulfur analogs of aldehydes, where the oxygen atom in the carbonyl group is replaced by a sulfur atom
Vorbereitungsmethoden
The synthesis of 4-(3-Phenylpropanoyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of thiobenzaldehyde with 3-phenylpropanoic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final compound .
Industrial production methods for this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors and advanced purification techniques can enhance the overall efficiency and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
4-(3-Phenylpropanoyl)thiobenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols or thioethers. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce thiols.
Wissenschaftliche Forschungsanwendungen
4-(3-Phenylpropanoyl)thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: The compound has potential applications in studying biological processes involving sulfur-containing molecules. It can be used as a probe to investigate the role of sulfur in enzymatic reactions and cellular signaling pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 4-(3-Phenylpropanoyl)thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in oxidative stress responses, thereby reducing cellular damage .
Vergleich Mit ähnlichen Verbindungen
4-(3-Phenylpropanoyl)thiobenzaldehyde can be compared with other similar compounds, such as thiobenzaldehyde and thioacetaldehyde. While all these compounds contain a sulfur atom in place of the oxygen atom in the carbonyl group, they differ in their chemical reactivity and applications.
Thiobenzaldehyde: This compound is less sterically hindered compared to this compound, making it more reactive in certain chemical reactions.
Thioacetaldehyde: This compound is smaller and more volatile, which can influence its reactivity and handling in laboratory settings .
The uniqueness of this compound lies in its specific structure, which combines the properties of both a thioaldehyde and a phenylpropanoyl group
Eigenschaften
Molekularformel |
C16H14OS |
|---|---|
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
4-(3-phenylpropanoyl)thiobenzaldehyde |
InChI |
InChI=1S/C16H14OS/c17-16(11-8-13-4-2-1-3-5-13)15-9-6-14(12-18)7-10-15/h1-7,9-10,12H,8,11H2 |
InChI-Schlüssel |
AGIRFRNYYGLLOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


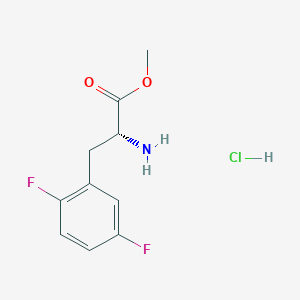

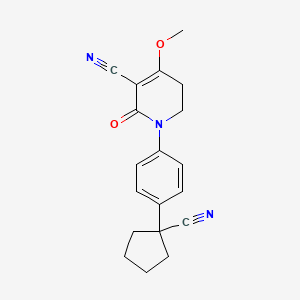

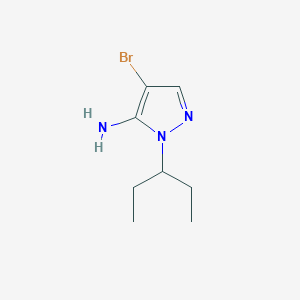
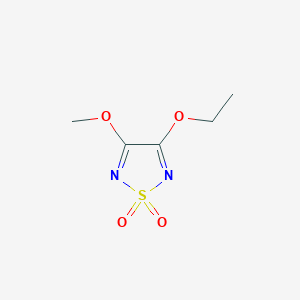

![Thiazolo[4,5-c]pyridine-4-carbonitrile](/img/structure/B13089213.png)






